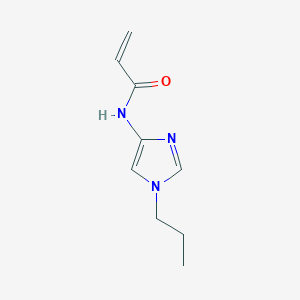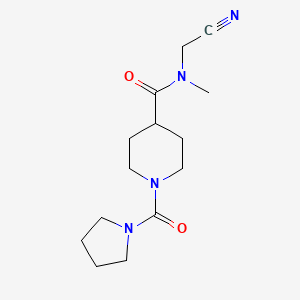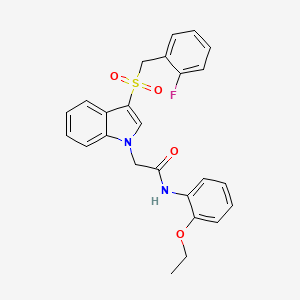![molecular formula C14H14ClF3N4O2S2 B2823559 4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097893-93-9](/img/structure/B2823559.png)
4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Chemical Reactions Analysis
The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Wissenschaftliche Forschungsanwendungen
Green Chemistry Synthesis
Research by Khazaei et al. (2015) on a related compound, "N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide," showcases its application as an efficient catalyst in the green synthesis of various heterocyclic compounds. This synthesis approach emphasizes mild reaction conditions, high yields, and adherence to green chemistry principles, suggesting that similar sulfonamide compounds could be explored for eco-friendly synthetic routes in pharmaceutical or material science research (Khazaei et al., 2015).
Antimicrobial and Antiviral Activities
Sulfonamide derivatives have been studied for their antimicrobial and antiviral properties. For instance, the work by Vinaya et al. (2009) on "1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives" evaluated their efficacy against bacterial and fungal pathogens affecting tomato plants, highlighting the potential of sulfonamide compounds in agricultural and pharmaceutical applications to combat microbial infections (Vinaya et al., 2009).
Carbonic Anhydrase Inhibition
Alafeefy et al. (2015) explored a series of benzenesulfonamides, which demonstrated potent inhibitory activity against human carbonic anhydrase isozymes. These findings suggest potential therapeutic applications of sulfonamide compounds in managing conditions related to the dysregulation of carbonic anhydrase, such as glaucoma, epilepsy, or cancer (Alafeefy et al., 2015).
Heterocyclic Chemistry
The synthesis and evaluation of heterocyclic compounds based on sulfonamide chemistry, as reported by El-Gilil et al. (2019), underscore the importance of such chemical frameworks in developing new molecules with potential for antimicrobial and antiproliferative activities. This research direction indicates the versatility of sulfonamide derivatives in medicinal chemistry and drug design (El-Gilil, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4O2S2/c15-12-2-1-10(7-11(12)14(16,17)18)26(23,24)21-9-3-5-22(6-4-9)13-8-19-25-20-13/h1-2,7-9,21H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZZSEJXVZLTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2823476.png)

![6-Methoxy-1-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2823480.png)

![N-[cyano(cyclopropyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B2823484.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2823488.png)
![8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2823489.png)


![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2823493.png)


![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)